molecular formula C11H9Cl2N3O2S B15214388 5-(3,4-Dichloroanilino)-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 91064-37-8

5-(3,4-Dichloroanilino)-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B15214388
CAS No.: 91064-37-8
M. Wt: 318.2 g/mol
InChI Key: NSMPQZQEDMTTPL-UHFFFAOYSA-N
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Description

5-(3,4-Dichloroanilino)-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one is a chemical compound offered for research purposes. This pyrimidin-4(3H)-one scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors . Structurally similar compounds, featuring a 6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one core, have been investigated as key intermediates and building blocks for the synthesis of more complex molecules . The 3,4-dichloroanilino substituent suggests potential for targeted biological activity, as chloro-substituted anilines are common pharmacophores in inhibitor design. Research on analogous pyrimidinone derivatives has demonstrated their value as inhibitors for viral enzymes, such as HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) . The 6-hydroxy and methylsulfanyl groups can be critical for metal chelation and interaction with enzyme active sites, which may underlie a potential mechanism of action for this class of compounds . This product is intended for research applications only, including but not limited to, exploratory enzyme inhibition assays, mechanism of action studies, and as a synthetic precursor. 5-(3,4-Dichloroanilino)-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

91064-37-8

Molecular Formula

C11H9Cl2N3O2S

Molecular Weight

318.2 g/mol

IUPAC Name

5-(3,4-dichloroanilino)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9Cl2N3O2S/c1-19-11-15-9(17)8(10(18)16-11)14-5-2-3-6(12)7(13)4-5/h2-4,14H,1H3,(H2,15,16,17,18)

InChI Key

NSMPQZQEDMTTPL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=O)N1)NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dichlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 3,4-dichloroaniline as the nucleophile.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents.

    Methylthio Substitution: The methylthio group can be introduced through a substitution reaction using methylthiolating agents such as methylthiol chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((3,4-Dichlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the dichlorophenyl group or to convert the hydroxy group to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methylthiol chloride, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dechlorinated or dehydroxylated derivatives.

    Substitution: Formation of substituted pyrimidinones with various functional groups.

Scientific Research Applications

5-((3,4-Dichlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3,4-Dichlorophenyl)amino)-6-hydroxy-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Compound 11 : 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one

  • Key Features: Incorporates a coumarin-thiazolidinone hybrid structure attached to the pyrimidinone core.
  • Comparison: Molecular Weight: Higher (427 g/mol vs. ~330–350 g/mol for the target compound) due to the coumarin moiety. Solubility: Enhanced polarity from hydroxyl and carbonyl groups improves aqueous solubility compared to the dichloroanilino-substituted target compound. Spectroscopy: IR bands at 1681–1708 cm⁻¹ (carbonyls) and 3480 cm⁻¹ (OH) differ from the target’s expected absorption profile . Synthesis: Microwave-assisted one-pot reaction (vs. traditional alkylation/condensation for the target compound) .

Compound 107 : 5-(Methylsulfanyl)-10,11-dihydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one

  • Key Features: Fused thiopyrano-thieno-imidazo ring system.
  • Comparison: Complexity: More rigid, polycyclic structure reduces conformational flexibility compared to the simpler pyrimidinone core of the target compound. Synthesis: Requires nitrile intermediates and alkylation with methyl iodide, similar to methods for introducing methylsulfanyl groups in the target compound .

5-Anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Key Features: Pyrazolo-pyrimidinone scaffold with dual anilino substituents.
  • Crystal Structure: Stabilized by N–H···N and C–H···π interactions (similar hydrogen-bonding motifs likely exist in the target compound) .

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy: The target compound’s hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches align with pyrimidinone derivatives. Compound 11 shows additional coumarin-related absorptions .
  • NMR: For Compound 11, δ 2.43 (methyl) and δ 12.21–12.50 (NH/OH) contrast with the target’s expected δ 2.5–3.0 (methylsulfanyl) and δ 5.0–6.0 (anilino protons) .
  • Crystallography: The pyrazolo-pyrimidinone derivative crystallizes in a triclinic system (P1 space group), stabilized by hydrogen bonds, similar to dichloroanilino pyrimidinamines in .

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